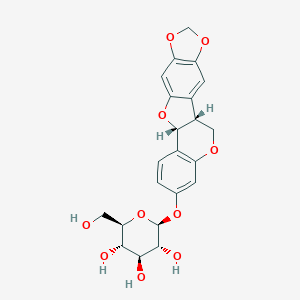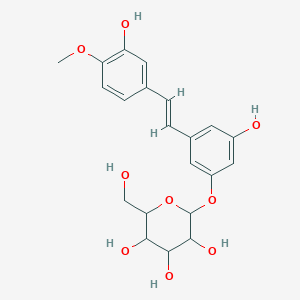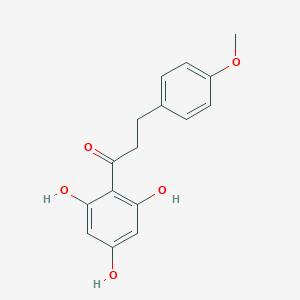
5,6,7-Trimethoxyflavone
Übersicht
Beschreibung
Baicalein trimethyl ether, also known as baicalein 5,6,7-trimethyl ether, is a flavonoid derivative. It is a methylated form of baicalein, which is a naturally occurring flavone found in the roots of Scutellaria baicalensis and other plants. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Wissenschaftliche Forschungsanwendungen
Baicalein trimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids.
Biology: It has been studied for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: It shows potential as a therapeutic agent for conditions like cancer, inflammation, and neurodegenerative diseases.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
Wirkmechanismus
Baicalein trimethyl ether exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and inhibits oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways
Safety and Hazards
The safety data sheet of 5,6,7-Trimethoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours . It also advises avoiding contact with skin and eye, and recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemische Analyse
Biochemical Properties
5,6,7-Trimethoxyflavone has been shown to interact with various enzymes and proteins. It is a novel p38-α MAPK inhibitor, suggesting that it interacts with this enzyme to exert its anti-inflammatory effect . It also reduces the viability of HepG2 and Hep3B hepatocellular carcinoma cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It reduces the viability of HepG2 and Hep3B hepatocellular carcinoma cells . It also decreases herpes simplex virus 1 (HSV-1) and poliovirus replication in infected Vero cells, as well as decreases cytomegalovirus (CMV) replication in CMV-infected MRC-5 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with p38-α MAPK, where it acts as an inhibitor This interaction likely contributes to its anti-inflammatory effect
Temporal Effects in Laboratory Settings
It has been shown to reduce the viability of certain cancer cells and inhibit viral replication
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Baicalein trimethyl ether can be synthesized through the methylation of baicalein. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of baicalein trimethyl ether may involve biotransformation using engineered microorganisms. For instance, engineered strains of Escherichia coli can be used to convert baicalin to baicalein, which is then methylated to produce baicalein trimethyl ether. This method offers a cost-effective and scalable approach to producing this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Baicalein trimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted flavonoids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baicalein: The parent compound, which has similar but less potent biological activities.
Baicalin: A glucuronide conjugate of baicalein with different pharmacokinetic properties.
Oroxylin A: Another methylated derivative with distinct pharmacological effects
Uniqueness
Baicalein trimethyl ether is unique due to its enhanced bioavailability and potency compared to its parent compound, baicalein. Its methylation increases its lipophilicity, allowing for better cellular uptake and distribution .
Eigenschaften
IUPAC Name |
5,6,7-trimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJAUYFFFOFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331879 | |
| Record name | 5,6,7-Trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
973-67-1 | |
| Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7-Trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 973-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5,6,7-Trimethoxyflavone has been shown to exhibit antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) []. While its exact mechanism of action against HSV-1 is not fully elucidated, research suggests it may involve virucidal activity, suppressing viral binding to host cells early in the replication cycle []. Additionally, it has shown synergistic effects with acyclovir against HSV-1 []. Other studies indicate this compound can repress lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages [, ]. This suggests potential anti-inflammatory effects.
A: * Molecular Formula: C18H16O5 []* Molecular Weight: 312.3 g/mol []* Spectroscopic Data: Structural elucidation has been performed using various spectroscopic methods, including 1D (1H, 13C, and TOCSY) and 2D-NMR (DQF-COSY, HSQC, HMBC) experiments, as well as ESIMS analysis [].
A: While specific information on material compatibility and stability under various conditions is limited in the provided research, this compound has been identified in plant extracts, suggesting some level of natural stability [, , , , , ]. Further research is needed to fully characterize its stability profile and explore potential applications under different conditions.
A: The provided research does not offer information regarding any catalytic properties or applications of this compound. Its primary reported activities are antiviral and anti-inflammatory [, , ].
A: Yes, computational studies have been employed. One study utilized docking simulations using Autodock Vina PyRx, Autodock Tools, and Discovery Studio Visualizer to explore the interaction of this compound with anti-apoptotic proteins (BCL-XL, BCL-2, BCLW, and survivin) []. This research suggests this compound might possess senolytic potential by interfering with these proteins [].
A: Studies have explored the SAR of this compound and its analogs. Replacing the phenyl ring with a meta-carborane, creating 5,6,7-trimethoxyborcalein, significantly enhanced its inhibitory effect on the ABCG2 efflux transporter, even at nanomolar concentrations []. This modification led to a stronger reversal of ABCG2-mediated drug resistance compared to the parent compound and this compound []. This highlights the potential of structural modifications to significantly alter the activity and potency of this molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















